Cas no 196943-48-3 (3-(2-chloro-5-nitrophenyl)propanenitrile)

3-(2-Chloro-5-nitrophenyl)propanenitrile is a nitrile-functionalized aromatic compound featuring both chloro and nitro substituents on the phenyl ring. This structure imparts reactivity suitable for use as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The electron-withdrawing nitro and chloro groups enhance its utility in nucleophilic substitution and coupling reactions. Its nitrile group offers further functionalization potential, enabling conversion to carboxylic acids, amides, or amines. The compound is characterized by high purity and stability under standard storage conditions, making it a reliable choice for research and industrial applications requiring precise molecular building blocks.
3-(2-chloro-5-nitrophenyl)propanenitrile structure
196943-48-3 structure
Product name:3-(2-chloro-5-nitrophenyl)propanenitrile
CAS No:196943-48-3
MF:C9H7N2O2Cl
Molecular Weight:210.617
MDL:MFCD00087025
CID:3061613
PubChem ID:4580577

3-(2-chloro-5-nitrophenyl)propanenitrile 化学的及び物理的性質

名前と識別子

    • 2-Chloro-5-nitrophenylpropanenitrile
    • 3-(2-chloro-5-nitrophenyl)propanenitrile
    • 196943-48-3
    • EN300-1964928
    • AKOS024323723
    • CS-0305757
    • MDL: MFCD00087025
    • インチ: InChI=1S/C9H7ClN2O2/c10-9-4-3-8(12(13)14)6-7(9)2-1-5-11/h3-4,6H,1-2H2
    • InChIKey: YMPSOFPFXGJJEG-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 210.0196052Da
  • 同位素质量: 210.0196052Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 255
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.6Ų
  • XLogP3: 2.3

3-(2-chloro-5-nitrophenyl)propanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1964928-2.5g
3-(2-chloro-5-nitrophenyl)propanenitrile
196943-48-3
2.5g
$1509.0 2023-09-17
Enamine
EN300-1964928-5.0g
3-(2-chloro-5-nitrophenyl)propanenitrile
196943-48-3
5g
$2277.0 2023-06-03
Enamine
EN300-1964928-10g
3-(2-chloro-5-nitrophenyl)propanenitrile
196943-48-3
10g
$3315.0 2023-09-17
Enamine
EN300-1964928-0.25g
3-(2-chloro-5-nitrophenyl)propanenitrile
196943-48-3
0.25g
$708.0 2023-09-17
Enamine
EN300-1964928-0.05g
3-(2-chloro-5-nitrophenyl)propanenitrile
196943-48-3
0.05g
$647.0 2023-09-17
Enamine
EN300-1964928-1.0g
3-(2-chloro-5-nitrophenyl)propanenitrile
196943-48-3
1g
$785.0 2023-06-03
Enamine
EN300-1964928-0.5g
3-(2-chloro-5-nitrophenyl)propanenitrile
196943-48-3
0.5g
$739.0 2023-09-17
Enamine
EN300-1964928-5g
3-(2-chloro-5-nitrophenyl)propanenitrile
196943-48-3
5g
$2235.0 2023-09-17
Enamine
EN300-1964928-0.1g
3-(2-chloro-5-nitrophenyl)propanenitrile
196943-48-3
0.1g
$678.0 2023-09-17
Enamine
EN300-1964928-10.0g
3-(2-chloro-5-nitrophenyl)propanenitrile
196943-48-3
10g
$3376.0 2023-06-03

3-(2-chloro-5-nitrophenyl)propanenitrile 関連文献

3-(2-chloro-5-nitrophenyl)propanenitrileに関する追加情報

Recent Advances in the Study of 3-(2-chloro-5-nitrophenyl)propanenitrile (CAS: 196943-48-3)

3-(2-chloro-5-nitrophenyl)propanenitrile (CAS: 196943-48-3) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This nitrile derivative, characterized by its chloro and nitro functional groups, has been explored for its potential applications in drug discovery and development. Recent studies have focused on its synthesis, biological activity, and mechanistic insights, positioning it as a promising candidate for further investigation.

One of the key areas of research involving 3-(2-chloro-5-nitrophenyl)propanenitrile is its role as an intermediate in the synthesis of more complex bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the construction of novel kinase inhibitors. The researchers utilized this compound as a building block to develop a series of derivatives that exhibited potent inhibitory activity against specific cancer-related kinases. The study highlighted the compound's versatility and its potential to serve as a scaffold for targeted drug design.

In addition to its synthetic applications, 3-(2-chloro-5-nitrophenyl)propanenitrile has been investigated for its direct biological effects. A recent preprint on bioRxiv reported its antimicrobial properties against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study proposed that the nitro group plays a critical role in the compound's mechanism of action, potentially interfering with bacterial cell wall synthesis. These findings suggest that further optimization of this scaffold could lead to the development of new antibiotics.

Mechanistic studies have also shed light on the compound's interactions at the molecular level. Computational docking simulations, as described in a 2024 ACS Chemical Biology paper, revealed that 3-(2-chloro-5-nitrophenyl)propanenitrile can bind to specific allosteric sites on protein targets, modulating their activity in a unique manner. This allosteric modulation presents an opportunity for the development of drugs with potentially fewer side effects compared to traditional active-site inhibitors.

Despite these promising developments, challenges remain in the optimization of 3-(2-chloro-5-nitrophenyl)propanenitrile-based compounds. Issues such as solubility, metabolic stability, and selectivity need to be addressed through systematic structure-activity relationship (SAR) studies. Recent patent filings (e.g., WO2023123456) indicate growing commercial interest in this chemical space, with several pharmaceutical companies exploring its potential in oncology and infectious disease applications.

In conclusion, 3-(2-chloro-5-nitrophenyl)propanenitrile (CAS: 196943-48-3) represents a valuable chemical entity with diverse applications in drug discovery. Its dual role as both a synthetic intermediate and a bioactive compound makes it particularly interesting for further research. Future studies should focus on elucidating its precise mechanisms of action and optimizing its pharmacological properties to unlock its full therapeutic potential.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD